Benzene, [(1-methylethyl)telluro]-
Description
"Benzene, [(1-methylethyl)telluro]-" is an organotellurium compound comprising a benzene ring substituted with a tellurium atom bonded to an isopropyl (1-methylethyl) group. Organotellurium compounds are less common than their sulfur (thio-) or selenium (seleno-) analogs, but they exhibit unique reactivity and applications in organic synthesis and materials science .
Properties
CAS No. |
32343-99-0 |
|---|---|
Molecular Formula |
C9H12Te |
Molecular Weight |
247.8 g/mol |
IUPAC Name |
propan-2-yltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DCXPWEXGIZAZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methylethyl)telluro]- typically involves the reaction of tellurium with isopropylbenzene (cumene) under specific conditions. One common method includes the reductive cleavage of the tellurium-tellurium bond using lanthanum metal . This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods: While industrial production methods for Benzene, [(1-methylethyl)telluro]- are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Benzene, [(1-methylethyl)telluro]- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.
Substitution: The tellurium atom in Benzene, [(1-methylethyl)telluro]- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-methylethyl)telluro]- has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Benzene, [(1-methylethyl)telluro]- involves the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Tellurium-Containing Analogues
- Applications: Likely used in specialized organic synthesis or catalysis, as indicated by its commercial availability from suppliers like Angene Chemical .
Sulfur- and Selenium-Containing Analogues
- Properties: Thioethers are more stable than tellurium analogs due to sulfur’s higher electronegativity and smaller atomic radius. They are widely used in pharmaceuticals and agrochemicals .
- Commercial Relevance: Listed by suppliers like Shanghai Worldyang Chemical Co., suggesting its use in niche chemical syntheses .
Hydrocarbon Analogues
- Benzene, (1-methylethyl)- (Cumene, CAS 98-82-8): Structure: Benzene with an isopropyl group (-C(CH₃)₂). Properties: Molecular weight = 120.19 g/mol; boiling point = 152–154°C. Used in phenol and acetone production. Comparison: The absence of tellurium reduces toxicity and alters reactivity (e.g., cumene undergoes oxidation, while tellurium derivatives may participate in redox or cross-coupling reactions) .
- Benzene, 1,4-bis(1-methylethyl)- (CAS 100-18-5): Structure: Benzene with two isopropyl groups at para positions. Properties: Molecular weight = 162.27 g/mol; higher hydrophobicity compared to mono-substituted derivatives. Used in polymer production .
Physicochemical Properties and Reactivity
While direct data for "Benzene, [(1-methylethyl)telluro]-" are unavailable, comparisons can be drawn from analogous compounds:
| Property | Tellurium Derivative (Estimated) | Sulfur Analog (Thioether) | Cumene (C₉H₁₂) |
|---|---|---|---|
| Molecular Weight | ~245 g/mol* | ~150–200 g/mol | 120.19 g/mol |
| Bond Length (C-Te) | ~2.07 Å | C-S: ~1.81 Å | - |
| Electronegativity | Te: 2.1 | S: 2.58 | - |
| Stability | Moderate (prone to oxidation) | High | High |
*Estimated based on cumene’s molecular weight + Te atomic weight (127.6).
Commercial Availability and Suppliers
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